Ccris 7423

Description

Ccris 7423 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its role in various chemical reactions and its potential use in industrial and medical applications.

Properties

CAS No. |

121958-18-7 |

|---|---|

Molecular Formula |

C14H16O |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

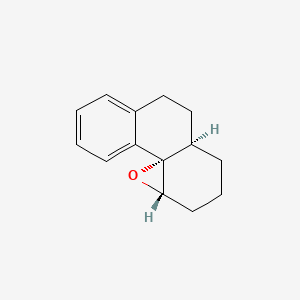

(1S,10R,14S)-15-oxatetracyclo[8.5.0.01,14.02,7]pentadeca-2,4,6-triene |

InChI |

InChI=1S/C14H16O/c1-2-6-12-10(4-1)8-9-11-5-3-7-13-14(11,12)15-13/h1-2,4,6,11,13H,3,5,7-9H2/t11-,13+,14+/m1/s1 |

InChI Key |

IXAZAWBLHKNAOT-XBFCOCLRSA-N |

Isomeric SMILES |

C1C[C@@H]2CCC3=CC=CC=C3[C@]24[C@H](C1)O4 |

Canonical SMILES |

C1CC2CCC3=CC=CC=C3C24C(C1)O4 |

Origin of Product |

United States |

Preparation Methods

The preparation of Ccris 7423 involves specific synthetic routes and reaction conditions. One common method includes the use of gas chromatography and flame ionization detection to determine the presence of oxygenates in hydrocarbon matrices . This method is crucial in the manufacture of ethene, propene, and other hydrocarbons, where oxygenates are trace impurities that can decrease catalyst activity in downstream polymerization processes .

Chemical Reactions Analysis

Ccris 7423 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The determination of oxygenates in hydrocarbon matrices by gas chromatography is one of the key reactions involving this compound . Common reagents used in these reactions include alcohols, ethers, aldehydes, and ketones . The major products formed from these reactions are typically hydrocarbons with reduced oxygenate content, which are essential for various industrial applications .

Scientific Research Applications

Ccris 7423 has a wide range of scientific research applications. It is used in the study of chemical reactions and the development of new synthetic methods. In biology and medicine, this compound is investigated for its potential role in inhibiting specific pathways, such as the PI3K/mTOR pathway, which is frequently activated in certain types of cancer . This compound has shown promise in inducing TP53-dependent apoptosis in ovarian clear cell adenocarcinoma, making it a potential candidate for targeted cancer therapy .

Mechanism of Action

The mechanism of action of Ccris 7423 involves its role as a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) . By inhibiting these pathways, this compound can induce apoptosis in cancer cells, particularly those with wild-type TP53 . This action is achieved through the inhibition of PI3Kα and mTOR, leading to decreased phosphorylation of MDM2 and increased phosphorylation of TP53 at Ser46 .

Comparison with Similar Compounds

Conclusion

This compound is a compound with significant potential in various scientific fields. Its unique properties and mechanisms of action make it a valuable tool for research and potential therapeutic applications. Further studies are needed to fully understand its capabilities and to explore its full range of applications.

Q & A

Q. How to balance open-access data sharing with intellectual property concerns in this compound research?

- Methodological Answer :

- Use embargo periods for sensitive data. Publish methodologies openly while patenting novel compounds.

- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for non-proprietary datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.